HIV-1 Integrase Allosteric Inhibition: 6-Bromo Substituent Outperforms 6-Iodo and 6-Amino Analogs in EC50 Potency
In a head-to-head comparison of 6-substituted quinoline-based ALLINIs, the 6-bromo derivative (ALLINI-2) exhibited an in vitro IN multimerization EC50 of 0.09 ± 0.01 µM, the most potent among tested 6-substituents. By contrast, the 6-iodo analog (8a) showed an EC50 of 0.20 ± 0.06 µM—a ~2.2-fold loss in potency—and the 6-amino analog (8b) showed an EC50 of 0.19 ± 0.05 µM [1]. The unsubstituted parent (R=H) had an EC50 of 0.10 ± 0.02 µM, statistically indistinguishable from the bromo derivative but lacking the synthetic handle for further diversification [1]. Additionally, the 6-bromo analog suffered a significant potency loss against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo positional isomer retained full effectiveness [1].
| Evidence Dimension | In vitro IN multimerization EC50 |
|---|---|
| Target Compound Data | EC50 = 0.09 ± 0.01 µM (6-Br analog, ALLINI-2; scaffold: 4-chlorophenylquinoline with 6-Br substitution) |
| Comparator Or Baseline | 6-Iodo (8a): EC50 = 0.20 ± 0.06 µM; 6-Amino (8b): EC50 = 0.19 ± 0.05 µM; 6-H (parent 1): EC50 = 0.10 ± 0.02 µM |
| Quantified Difference | 6-Br is ~2.2-fold more potent than 6-I; ~2.1-fold more potent than 6-NH2; equipotent with 6-H but provides a synthetic handle for cross-coupling |
| Conditions | In vitro HIV-1 integrase multimerization assay; EC50 determined by Hill slope analysis |
Why This Matters
The 6-bromo substitution provides optimal potency within the ALLINI series while preserving a reactive handle (Br) for downstream diversification via cross-coupling, which the 6-H analog lacks.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. Table 1: EC50 values for 6-substituted analogs. View Source
